

A Head-to-Head Comparison of Lisaftoclax and Venetoclax in Xenograft Models

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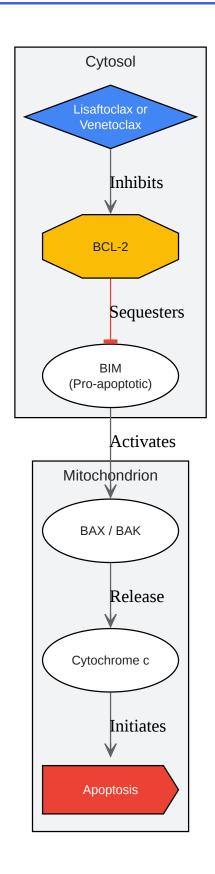
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two selective B-cell lymphoma 2 (BCL-2) inhibitors: **lisaftoclax** (APG-2575) and venetoclax (ABT-199). The following sections detail their comparative efficacy in preclinical xenograft models of various hematologic malignancies, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Apoptotic Pathway

Both **lisaftoclax** and venetoclax are BH3 mimetics that selectively bind to the anti-apoptotic protein BCL-2.[1][2] In many hematologic cancers, BCL-2 is overexpressed, sequestering proapoptotic proteins like BIM, which prevents cancer cells from undergoing programmed cell death (apoptosis).[3][4] By binding to BCL-2, **lisaftoclax** and venetoclax displace these proapoptotic proteins, allowing for the activation of BAX and BAK.[5][6] This activation leads to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis, ultimately resulting in cancer cell death.[1][2] **Lisaftoclax** has been shown to selectively bind to BCL-2 with a high affinity (Ki < 0.1 nmol/L) and disrupt BCL-2:BIM complexes.[1][2][7]





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Diagram 1: BCL-2 Signaling Pathway Inhibition.



In Vivo Efficacy in Xenograft Models

Lisaftoclax has demonstrated robust antitumor activity as a single agent in various cell linederived xenograft (CDX) and patient-derived xenograft (PDX) models of hematologic cancers. The following tables summarize the head-to-head comparative data with venetoclax.

Table 1: Comparison in Acute Lymphoblastic Leukemia (ALL) Xenograft Model

Parameter	Lisaftoclax	Venetoclax	Vehicle
Cell Line	RS4;11	RS4;11	RS4;11
Dosage	6.25, 25, 50, 100 mg/kg (oral, once daily)	25 mg/kg (oral, once daily)	-
Treatment Duration	14 days	14 days	-
Tumor Growth Inhibition (T/C %)	60% (at 6.25 mg/kg), peaking at 4% (at 100 mg/kg)	-	-
Outcome	Dose-dependent tumor growth inhibition.	-	-
Toxicity	No apparent changes in body weight.	-	-
Source	[1]	[1]	[1]

Table 2: Comparison in Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model



Parameter	Lisaftoclax	Venetoclax	Vehicle
Cell Line	Toledo	Toledo	Toledo
Dosage	100 mg/kg (oral, once daily)	100 mg/kg (oral, once daily)	-
Outcome	Tumor growth inhibition proportional to dose, with greatest inhibition at 100 mg/kg.	-	-
Source	[1]	[1]	[1]

Table 3: Comparison in Multiple Myeloma Xenograft Model



Parameter	Lisaftoclax	Venetoclax	Vehicle
Cell Line	KMS-11 (Luc-labeled)	KMS-11 (Luc-labeled)	KMS-11 (Luc-labeled)
Dosage	100 mg/kg	100 mg/kg	-
Measurement	Bioluminescent signal intensity (Total Flux)	Bioluminescent signal intensity (Total Flux)	-
Outcome at Day 20	Significant reduction in tumor burden (p=0.0010 vs. vehicle).	No statistical difference compared to lisaftoclax.	-
Survival	Median survival of 25 days.	-	Median survival of 21 days.
Biomarkers in Tumors	Decreased Ki67, significantly increased cleaved caspase-3 (p=0.0220 vs. vehicle).	-	-
Toxicity	Well tolerated with no significant decrease in body weight.	-	-
Source	[1]	[1]	[1]

Table 4: Comparison in Waldenström Macroglobulinemia (WM) Xenograft Model



Parameter	Lisaftoclax	Venetoclax	Vehicle
Model Type	Patient-Derived Xenograft (PDX) from an ibrutinib-resistant patient	Patient-Derived Xenograft (PDX) from an ibrutinib-resistant patient	-
Dosage	100 mg/kg (once daily)	100 mg/kg (once daily)	-
Treatment Duration	29 days	29 days	-
Tumor Volume	Significantly greater tumor growth inhibition compared to venetoclax (p=0.0002).	-	-
Survival	Significantly longer survival compared to venetoclax (p=0.002).	-	-
Source	[8]	[8]	[8]

Experimental Protocols

The following outlines the general methodology employed in the xenograft studies cited in this guide.

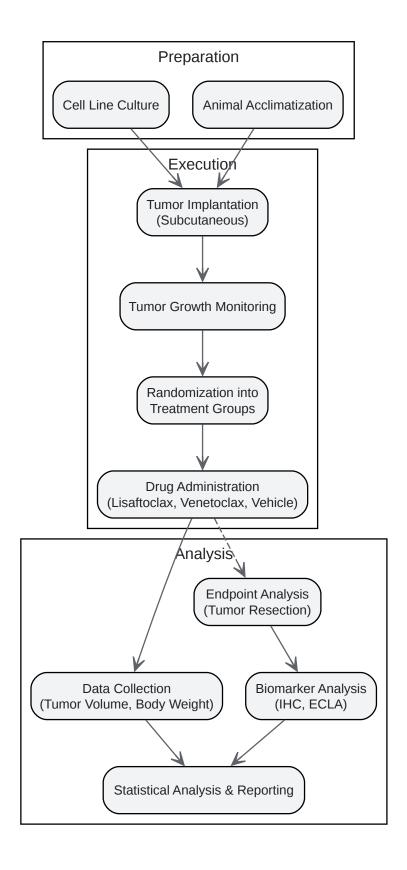
1. Cell Lines and Culture:

- Hematologic cancer cell lines (e.g., RS4;11, Toledo, KMS-11) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
- Cells were maintained in a humidified incubator at 37°C with 5% CO2.
- 2. Xenograft Model Establishment:
- Female immunodeficient mice (e.g., NOD/SCID gamma NSG) were used for tumor implantation.[8]



- A specific number of cancer cells (e.g., 5 x 10⁶) were suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
- For patient-derived xenograft (PDX) models, tumor fragments from patients were implanted into the mice.[8]
- 3. Drug Administration and Dosing:
- Once tumors reached a predetermined average size (e.g., 200 mm³), mice were randomized into treatment and control groups.[9]
- **Lisaftoclax** and venetoclax were administered orally, typically once daily, at specified dosages.[1][8] The vehicle solution was administered to the control group.
- 4. Efficacy Evaluation:
- Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.[1]
- For luciferase-expressing cell lines, tumor burden was monitored using bioluminescent imaging.[1]
- Body weight was monitored as an indicator of toxicity.[1]
- Survival was monitored, and Kaplan-Meier survival curves were generated.[1]
- 5. Pharmacodynamic and Biomarker Analysis:
- At the end of the study, tumors were resected for further analysis.
- Immunohistochemistry (IHC) was performed to assess protein expression levels of biomarkers such as Ki67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).[1]
- Advanced electrochemiluminescence assays (ECLA) were used to quantify protein-protein complexes (e.g., BCL-2:BIM) in tumor tissues to confirm target engagement.[1]





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Diagram 2: Xenograft Model Experimental Workflow.



Summary and Conclusion

The preclinical data from xenograft models demonstrate that **lisaftoclax** is a potent BCL-2 inhibitor with robust antitumor activity against a range of hematologic malignancies. In direct comparisons, **lisaftoclax** shows comparable efficacy to venetoclax in some models (e.g., multiple myeloma) and superior efficacy in others, particularly in a patient-derived xenograft model of ibrutinib-resistant Waldenström macroglobulinemia where it led to significantly greater tumor growth inhibition and prolonged survival.[1][8] Both drugs appear to be well-tolerated at the doses tested in these preclinical models. These findings underscore the potential of **lisaftoclax** as a promising therapeutic agent for hematologic cancers.[1][7] Further clinical investigation is warranted to translate these preclinical findings to patient outcomes.

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